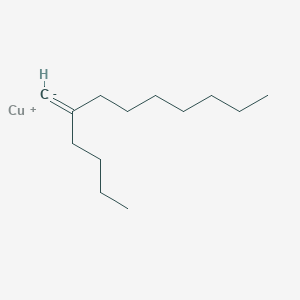
copper(1+);5-methanidylidenedodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(1+);5-methanidylidenedodecane is a chemical compound that features a copper ion in the +1 oxidation state coordinated with a 5-methanidylidenedodecane ligand
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of copper(1+);5-methanidylidenedodecane typically involves the reaction of copper(I) salts with the appropriate organic ligand under controlled conditions. One common method is the reaction of copper(I) chloride with 5-methanidylidenedodecane in an inert atmosphere to prevent oxidation of the copper(I) ion. The reaction is usually carried out in a solvent such as tetrahydrofuran or dichloromethane, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar methods as described above. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Copper(1+);5-methanidylidenedodecane can undergo various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under appropriate conditions, often involving oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: The compound can be reduced back to copper(0) using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand exchange reactions can occur, where the 5-methanidylidenedodecane ligand is replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Phosphines, amines.
Major Products Formed:
Oxidation: Copper(II) complexes.
Reduction: Copper(0) metal.
Substitution: New copper(I) complexes with different ligands.
Scientific Research Applications
Copper(1+);5-methanidylidenedodecane has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in coupling reactions and polymerization processes.
Biology: Investigated for its potential antimicrobial properties due to the presence of copper ions.
Medicine: Explored for its potential use in drug delivery systems and as an imaging agent in diagnostic applications.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanocomposites.
Mechanism of Action
The mechanism of action of copper(1+);5-methanidylidenedodecane involves the interaction of the copper(I) ion with various molecular targets. The copper(I) ion can participate in redox reactions, facilitating electron transfer processes. Additionally, the compound can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial effects. The specific pathways involved depend on the context of its application, such as catalysis or biological activity.
Comparison with Similar Compounds
Copper(1+);5-methanidylidenedodecane can be compared with other copper(I) complexes, such as:
Copper(I) chloride: A simple copper(I) salt used in various chemical reactions.
Copper(I) acetylide: A copper(I) complex with acetylide ligands, used in organic synthesis.
Copper(I) phosphine complexes: Copper(I) complexes with phosphine ligands, known for their catalytic properties.
Uniqueness: this compound is unique due to the specific structure of the 5-methanidylidenedodecane ligand, which imparts distinct chemical and physical properties to the compound
Properties
CAS No. |
54248-49-6 |
|---|---|
Molecular Formula |
C13H25Cu |
Molecular Weight |
244.88 g/mol |
IUPAC Name |
copper(1+);5-methanidylidenedodecane |
InChI |
InChI=1S/C13H25.Cu/c1-4-6-8-9-10-12-13(3)11-7-5-2;/h3H,4-12H2,1-2H3;/q-1;+1 |
InChI Key |
MSQULQWWIMSING-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=[CH-])CCCC.[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















